molecular formula C₂₃H₂₈N₄O₃ B1156955 4-Hydroy PAC-1

4-Hydroy PAC-1

Número de catálogo: B1156955
Peso molecular: 408.49
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

However, based on the structural and functional data for PAC-1 (Procaspase-Activating Compound 1), we infer that this query may refer to PAC-1 or a structurally related derivative. PAC-1 is an ortho-hydroxy-N-acylhydrazone compound that induces apoptosis in cancer cells by chelating inhibitory zinc ions (Zn²⁺) from procaspase-3, thereby activating its enzymatic function . PAC-1 has demonstrated anticancer activity in vitro and in vivo, with clinical trials underway (NCT02355535). Its derivatives, such as S-PAC-1 and novel acetohydrazides, have been developed to address metabolic instability and neurotoxicity observed in preclinical models .

Propiedades

Fórmula molecular

C₂₃H₂₈N₄O₃

Peso molecular

408.49

Sinónimos

(E)-N’-(3-Allyl-2,4-dihydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Origen del producto

United States

Comparación Con Compuestos Similares

PAC-1 vs. S-PAC-1

S-PAC-1, a sulfonamide derivative of PAC-1, retains the zinc-chelating core but replaces the allyl group with a polar sulfonamide moiety. Key differences include:

Parameter PAC-1 S-PAC-1
Zinc Binding Affinity (Kd) 1.28 ± 0.03 nM 2.72 ± 0.13 nM
Blood-Brain Barrier (BBB) Penetration High (logBB = 0.35) Low (polar group prevents penetration)
Neurotoxicity Transient neurotoxicity at high doses No neurotoxicity observed
Mechanism at High Concentrations Induces ER stress via Ca²⁺ release Primarily zinc chelation
Clinical Use Bolus dosing (short exposure sufficient) Continuous infusion (requires prolonged exposure)

Key Findings :

  • At low concentrations (<50 µM), both compounds act via zinc chelation, inducing caspase-3 activation and apoptosis .
  • At high concentrations (>100 µM), PAC-1 uniquely triggers ER stress, leading to rapid cell death via calcium dysregulation and mitochondrial fragmentation .
  • S-PAC-1’s polar sulfonamide group eliminates neurotoxicity and improves tolerability in veterinary trials .
PAC-1 vs. 2-Oxoindoline-Based Acetohydrazides

Novel 2-oxoindoline derivatives (e.g., 4o) exhibit superior cytotoxicity compared to PAC-1:

Parameter PAC-1 Compound 4o
IC₅₀ (U937 Cells) ~20 µM 4–7 µM (3–5× more potent)
Apoptosis Induction Caspase-3 activation (zinc chelation) S-phase arrest and late apoptosis
Structural Features Ortho-hydroxy-N-acylhydrazone 2-Oxoindoline core with electron-withdrawing substituents

Key Findings :

  • Compound 4o induces apoptosis more rapidly and potently than PAC-1, with a distinct mechanism involving cell cycle arrest .
  • Modifications at the quinazolin-4(3H)-one moiety (e.g., position 6 substitution) enhance activity .
PAC-1 vs. Metabolic Derivatives (Compounds 7, 30, 32, 41)

Derivatives of PAC-1 with blocked metabolic sites show improved pharmacokinetics:

Parameter PAC-1 Derivatives (e.g., Compound 7)
Half-Life (Mice) 1.2 hours 3.5–4.8 hours
AUC (0–24h) 12 µM·h 35–50 µM·h
Zinc Binding (Kd) 1.28 ± 0.03 nM 1–2 nM (comparable)
Tolerability Neurotoxicity at high doses Improved safety profile

Key Findings :

  • Derivatives retain zinc-chelating activity but resist hepatic metabolism, enabling sustained therapeutic concentrations .
Controversial Mechanism: PAC-1 vs. Direct Caspase Activators

A conflicting study () challenges PAC-1’s direct caspase activation:

  • PAC-1 kills caspase-3-deficient MCF7 cells, suggesting alternative pathways (e.g., oxidative stress or ER stress) .
  • This contrasts with and , which emphasize zinc chelation as the primary mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy PAC-1, and how is its structural identity validated?

  • Methodological Answer : 4-Hydroxy PAC-1 derivatives are typically synthesized via a modular approach involving hydrazides and aldehydes. For example, PAC-1 derivatives are generated through condensation reactions, with substituents strategically introduced to block oxidative metabolism . Structural characterization includes nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and identity. New compounds require rigorous validation of identity and stability, as per IUPAC guidelines for newly synthesized entities .

Q. What is the primary mechanism by which 4-Hydroxy PAC-1 induces apoptosis in cancer cells?

  • Methodological Answer : 4-Hydroxy PAC-1 activates procaspase-3, a zymogen overexpressed in many cancers, by chelating inhibitory zinc ions. This mechanism is validated through in vitro enzymatic assays measuring caspase-3 activation kinetics and cellular assays (e.g., flow cytometry for annexin V/propidium iodide staining). Researchers must confirm target engagement using orthogonal methods, such as fluorescence-based zinc displacement assays and Western blotting for caspase-3 cleavage products .

Q. Which in vitro models are most relevant for evaluating 4-Hydroxy PAC-1 efficacy?

  • Methodological Answer : Glioblastoma cell lines (e.g., U87, T98G) are commonly used due to their high procaspase-3 expression. Dose-response studies (IC₅₀ calculations) are performed with positive controls (e.g., staurosporine) and negative controls (untreated cells). Researchers should adhere to standardized protocols for cell viability assays (e.g., MTT, ATP luminescence) and validate results across multiple cell lines to account for heterogeneity .

Advanced Research Questions

Q. How do researchers optimize 4-Hydroxy PAC-1 derivatives to overcome metabolic instability?

  • Methodological Answer : Metabolic liabilities are addressed by introducing substituents (e.g., hydroxyl groups) at positions prone to oxidative metabolism. In vitro hepatic microsomal assays (e.g., human/rat liver microsomes) quantify metabolic half-life, while in vivo pharmacokinetic studies in rodents measure plasma exposure and brain penetration. Comparative metabolite profiling using LC-MS/MS identifies stable derivatives, as demonstrated in PAC-1 optimization studies .

Q. What strategies resolve contradictions in 4-Hydroxy PAC-1 efficacy across different cancer models?

  • Methodological Answer : Contradictions arise due to variable procaspase-3 expression or tumor microenvironment factors. Researchers should:

  • Validate target expression in each model via qPCR or immunohistochemistry.
  • Use isogenic cell lines (e.g., CRISPR-edited procaspase-3 knockouts) to confirm on-target effects.
  • Apply multivariate statistical analysis to distinguish confounding variables (e.g., hypoxia, drug efflux pumps) .

Q. How is blood-brain barrier (BBB) permeability of 4-Hydroxy PAC-1 assessed in preclinical studies?

  • Methodological Answer : BBB penetration is evaluated using:

  • In vitro models: Co-cultures of brain endothelial cells and astrocytes (e.g., Transwell assays).
  • In vivo models: Rodent plasma-to-brain concentration ratios post-administration, quantified via LC-MS.
  • Companion imaging studies (e.g., PET tracers in canines with spontaneous gliomas) to correlate drug distribution with efficacy .

Q. What experimental designs are critical for evaluating 4-Hydroxy PAC-1 in combination therapies?

  • Methodological Answer : Synergy studies require:

  • Fixed-ratio dose matrices (e.g., PAC-1 + temozolomide) analyzed via Chou-Talalay or Bliss independence models.
  • Mechanistic validation (e.g., caspase-3 activation assays post-combination treatment).
  • In vivo orthotopic glioma models with survival endpoints and histopathological validation of apoptosis .

Methodological Considerations

  • Data Validation : Ensure thermodynamic consistency of measured values (e.g., binding constants) and cross-validate results against prior studies. Use standardized reference materials for calibration .
  • Reproducibility : Detailed experimental protocols (e.g., synthesis steps, assay conditions) must be included in supplementary materials, adhering to journals like Medicinal Chemistry Research .
  • Ethical Reporting : Disclose all experimental conditions, including negative results, to avoid selective data bias .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.